molecular formula C22H23FN6O2S B2677342 4-ethyl-1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1185061-07-7

4-ethyl-1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2677342
CAS No.: 1185061-07-7
M. Wt: 454.52
InChI Key: PJRFZYPHSRVJPB-UHFFFAOYSA-N
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Description

4-ethyl-1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C22H23FN6O2S and its molecular weight is 454.52. The purity is usually 95%.
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Biological Activity

The compound 4-ethyl-1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a novel derivative within the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine class. This class has garnered attention due to its diverse biological activities, including antitumor and antimicrobial properties. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C23H26FN5O2S\text{C}_{23}\text{H}_{26}\text{F}\text{N}_5\text{O}_2\text{S}

This structure is characterized by the presence of a thieno ring fused to a triazole and pyrimidine moiety, which is often associated with significant biological activity.

Biological Activity Overview

Recent studies have indicated that derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines exhibit a wide range of biological activities. The following subsections detail specific findings related to the biological activity of the compound .

Antitumor Activity

A series of studies have demonstrated that compounds within this class can inhibit tumor cell proliferation. For instance:

  • Cell Line Studies : Research indicated that similar thieno derivatives showed IC50 values ranging from 27.6 μM to 43 μM against various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) . Although specific data for the compound is limited, its structural similarities suggest potential antitumor efficacy.

Antimicrobial Properties

Thieno derivatives have also been evaluated for their antimicrobial properties:

  • Microbial Inhibition : Compounds structurally related to this triazolo-pyrimidine have shown significant antibacterial and antifungal activities. For example, certain derivatives inhibited the growth of Staphylococcus aureus and Candida albicans . The presence of the piperazine moiety in our compound may enhance its interaction with microbial targets.

The proposed mechanisms for the biological activities include:

  • Enzyme Inhibition : Many thieno derivatives act as inhibitors for key enzymes involved in cancer cell metabolism. This includes inhibition of topoisomerases and kinases .
  • Receptor Modulation : The piperazine ring may facilitate binding to neurotransmitter receptors or other cellular targets, enhancing pharmacological effects .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Study on Antitumor Activity : A study synthesized various thieno derivatives and assessed their cytotoxicity against MDA-MB-231 cells. The most potent compounds exhibited significant selective cytotoxicity with IC50 values below 30 μM .
  • Antimicrobial Efficacy Study : A comparative study on thieno derivatives indicated that modifications in substituents could lead to enhanced antimicrobial activity against resistant strains of bacteria .

Data Summary Table

Biological ActivityIC50 Value (μM)Target Cell Line/OrganismReference
Antitumor27.6MDA-MB-231 (Breast Cancer)
Antimicrobial<50Staphylococcus aureus
Antimicrobial<50Candida albicans

Properties

IUPAC Name

8-ethyl-12-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN6O2S/c1-2-28-21(31)20-17(9-14-32-20)29-18(24-25-22(28)29)7-8-19(30)27-12-10-26(11-13-27)16-6-4-3-5-15(16)23/h3-6,9,14H,2,7-8,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRFZYPHSRVJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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